Aristolochic acid sodium salt

Solubility Formulation In Vitro Assays

Aristolochic acid sodium salt (CAS 10190-99-5, C17H10NNaO7), also known as sodium aristolochate I or aristolochic acid I sodium salt, is the sodium salt form of aristolochic acid I, a naturally occurring nitrophenanthrene carboxylic acid found in Aristolochia plant species. This compound is recognized as a prodrug that requires metabolic activation via nitroreduction to an amine to exert its biological effects, primarily through the formation of covalent DNA adducts.

Molecular Formula C17H10NNaO7
Molecular Weight 363.25 g/mol
Cat. No. B12387768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristolochic acid sodium salt
Molecular FormulaC17H10NNaO7
Molecular Weight363.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)[O-].[Na+]
InChIInChI=1S/C17H11NO7.Na/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13;/h2-6H,7H2,1H3,(H,19,20);/q;+1/p-1
InChIKeyBQVOPWJSBBMGBR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aristolochic Acid Sodium Salt: Chemical Identity and Core Characteristics for Research Procurement


Aristolochic acid sodium salt (CAS 10190-99-5, C17H10NNaO7), also known as sodium aristolochate I or aristolochic acid I sodium salt, is the sodium salt form of aristolochic acid I, a naturally occurring nitrophenanthrene carboxylic acid found in Aristolochia plant species . This compound is recognized as a prodrug that requires metabolic activation via nitroreduction to an amine to exert its biological effects, primarily through the formation of covalent DNA adducts [1]. As a water-soluble form of aristolochic acid I, it is widely utilized as a reference standard in analytical toxicology and as a research tool in mechanistic studies of nephrotoxicity and carcinogenesis [2]. Its classification as a potent phospholipase A2 (PLA2) inhibitor further defines its utility in inflammation and lipid signaling research [3].

Why Aristolochic Acid Sodium Salt Cannot Be Substituted with Other Aristolochic Acid Analogs in Research


Generic substitution of aristolochic acid sodium salt with other aristolochic acid analogs or free acid forms is scientifically unsound due to critical differences in physicochemical properties, biological activity, and experimental reproducibility. The sodium salt form exhibits significantly enhanced aqueous solubility (≥50 mg/mL in water) compared to the free acid aristolochic acid I, which is poorly soluble in aqueous media . Furthermore, the sodium salt of aristolic acid I (the des-nitro analog) completely lacks the mutagenic and DNA-adduct forming capacity characteristic of the nitro-containing aristolochic acid I sodium salt, as demonstrated in Salmonella typhimurium mutagenicity assays where aristolic acid I sodium salt showed zero mutagenic activity across all tester strains [1]. Even among nitro-containing analogs, aristolochic acid II exhibits approximately two-fold higher mutagenic potency than aristolochic acid I sodium salt, underscoring that not all aristolochic acids are functionally interchangeable . These quantifiable differences mandate precise compound selection to ensure experimental validity and comparability across studies.

Quantitative Evidence Guide: Aristolochic Acid Sodium Salt Differential Performance Data


Enhanced Aqueous Solubility of Aristolochic Acid Sodium Salt Relative to Free Acid Form

Aristolochic acid sodium salt demonstrates markedly improved aqueous solubility compared to its free acid counterpart, aristolochic acid I. Vendor technical specifications consistently report that aristolochic acid sodium salt achieves a solubility of 50 mg/mL in water at ambient temperature . In contrast, the free acid form, aristolochic acid I, is described as 'slightly soluble' in aqueous media, with typical solubility values falling below 0.1 mg/mL in water . This enhanced solubility is directly attributable to the formation of the sodium carboxylate salt, which increases hydrophilicity and facilitates dissolution in polar solvents .

Solubility Formulation In Vitro Assays

Absence of Mutagenicity in Aristolic Acid I Sodium Salt Versus Aristolochic Acid I Sodium Salt

A direct comparative mutagenicity study using Salmonella typhimurium tester strains YG1020, YG1021, YG1024, YG1025, YG1026, and YG1029, as well as TA98, TA100, and TA1537, evaluated aristolochic acid I, aristolochic acid II, aristolic acid I, and aristolic acid I sodium salt [1]. Aristolochic acid I sodium salt exhibited clear mutagenic activity in the YG strains derived from TA100. In stark contrast, aristolic acid I sodium salt, which lacks the nitro group, showed no detectable mutagenicity in any tester strain under identical experimental conditions [2]. The study conclusively demonstrated that the nitro group is essential for the mutagenic activity of aristolochic acid derivatives in this bacterial assay system [3].

Mutagenicity Genotoxicity Ames Test

Differential Cytotoxicity of Aristolochic Acid I Sodium Salt in Human Kidney and Bladder Cell Lines

In a chronic exposure model, human normal renal tubular epithelial cells (HK-2) and human bladder epithelial cells (SV-HUC-1) were treated with aristolochic acid I sodium salt at concentrations corresponding to the 50% inhibitory concentration (IC50) determined for each cell line . The study reported that the IC50 for HK-2 cells was 15.98 µM, whereas SV-HUC-1 cells exhibited an IC50 of 21.89 µM, representing a 37% higher concentration required to achieve equivalent cytotoxicity in bladder cells compared to kidney cells . This cell-type specific sensitivity mirrors the clinical observation that aristolochic acid nephropathy primarily manifests as tubulointerstitial damage in the kidney, with urothelial carcinomas developing as a secondary malignancy following long-term exposure [1].

Cytotoxicity Nephrotoxicity Cell Viability

Phospholipase A2 Inhibition by Aristolochic Acid I Sodium Salt: Comparative Potency Across Enzyme Sources

Aristolochic acid I sodium salt functions as a competitive inhibitor of secretory phospholipase A2 (sPLA2) enzymes. In human neutrophils, the compound inhibits calcium-dependent neutral active PLA2 with an IC50 of 40 µM . The inhibitory potency varies substantially depending on the PLA2 isoform and source: against PLA2 enzymes from Trimeresurus flavoviridis venom, aristolochic acid I exhibits IC50 values of 4.6 µM (TFV PL-X), 4.0 µM (TFV PL-Ia), and 3.9 µM (TFV PL-Ib), representing an approximately 10-fold greater potency compared to the human neutrophil enzyme . This differential sensitivity across species and tissue sources is attributed to structural variations in the enzyme's active site, which alter the binding affinity of the planar phenanthrene ring system of aristolochic acid [1].

Phospholipase A2 Enzyme Inhibition Inflammation

In Vivo Nephrotoxicity of Aristolochic Acid Sodium Salt: Quantified Renal Function Impairment in a Rabbit Model

A single intravenous dose of aristolochic acid sodium salt (AANa) at 0.5 mg/kg in New Zealand white rabbits produced measurable renal function impairment by day 7 post-administration [1]. The study quantified that renal plasma flow (RPF) decreased by 55% and glomerular filtration rate (GFR) decreased by 85% in AANa-treated rabbits compared to pre-treatment baseline measurements [2]. Histopathological examination revealed significant tubulointerstitial damage to kidney specimens, while glomerular architecture remained largely intact, consistent with the clinical presentation of aristolochic acid nephropathy [3]. Clearance rates of p-aminohippuric acid (PAH) and inulin, markers of renal tubular secretion and glomerular filtration respectively, both showed statistically significant decreases in AANa-treated rabbits, with the degree of tubulointerstitial change correlating significantly with PAH pharmacokinetic parameters [4].

Nephrotoxicity Pharmacokinetics In Vivo Toxicology

Recommended Research and Industrial Application Scenarios for Aristolochic Acid Sodium Salt Based on Differential Evidence


Positive Control for Nitroaromatic Genotoxicity and Mutagenicity Screening

Aristolochic acid sodium salt is ideally suited as a positive control compound in Ames fluctuation tests and other bacterial reverse mutation assays designed to detect nitroaromatic mutagens. The compound's consistent and well-characterized mutagenic response in Salmonella typhimurium strains YG1020, YG1021, YG1024, YG1025, YG1026, and YG1029, contrasted with the complete absence of mutagenicity in its des-nitro analog aristolic acid I sodium salt, provides a robust internal validation of assay sensitivity and specificity [1]. This application is particularly relevant for pharmaceutical and environmental toxicology laboratories conducting regulatory genotoxicity screening under OECD guidelines.

Experimental Induction of Aristolochic Acid Nephropathy (AAN) in Animal Models

The sodium salt form is the preferred compound for establishing reproducible animal models of AAN due to its high aqueous solubility, which facilitates accurate dosing via intravenous or intraperitoneal administration without the need for potentially confounding organic vehicles [1]. The validated rabbit model demonstrates that a single 0.5 mg/kg intravenous dose of aristolochic acid sodium salt reliably produces significant tubulointerstitial damage and quantifiable reductions in renal plasma flow (55%) and glomerular filtration rate (85%) by day 7 [2]. This model is essential for preclinical evaluation of renoprotective agents and for mechanistic studies investigating the molecular pathogenesis of chronic kidney disease.

Phospholipase A2 Inhibition Studies and Anti-Venom Drug Discovery

Aristolochic acid sodium salt serves as a valuable tool compound for investigating the structure-activity relationships of PLA2 inhibition, particularly in the context of snake venom toxicology. The compound exhibits potent inhibition of PLA2 enzymes from Trimeresurus flavoviridis venom, with IC50 values ranging from 3.9 to 4.6 µM, representing approximately 10-fold greater potency than against human neutrophil PLA2 (IC50 = 40 µM) [1]. This differential potency makes the compound a useful reference for screening novel PLA2 inhibitors as potential anti-venom therapeutics and for crystallographic studies aimed at elucidating the molecular basis of inhibitor-enzyme interactions [2].

Reference Standard for Analytical Method Development and Validation

The high purity (≥97% by HPLC) and well-defined spectroscopic signature of aristolochic acid sodium salt make it an essential reference standard for the development and validation of analytical methods aimed at detecting and quantifying aristolochic acids in herbal products, dietary supplements, and biological matrices [1]. The sodium salt's enhanced water solubility simplifies the preparation of calibration standards and quality control samples, while its characteristic UV absorbance and mass spectrometric fragmentation pattern enable sensitive detection by HPLC-UV and LC-MS/MS methodologies [2]. This application is critical for regulatory agencies, contract research organizations, and quality control laboratories tasked with ensuring the safety of botanical products.

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